3-Chloro-2,6-difluorobenzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of halogenated benzaldehydes, including 3-Chloro-2,6-difluorobenzaldehyde, often involves halogenation reactions or substitutions in precursor compounds. Wang Ya-lou (2004) detailed a method for preparing 2,6-Difluorobenzaldehyde, a closely related compound, from 2,6-dichlorobenzaldehyde using KF in tetramethylene sulfoxide, achieving a yield and purity of 61.2% and 98.1%, respectively (Wang Ya-lou, 2004). This method highlights the potential pathways for synthesizing halogenated aldehydes through halogen exchange reactions.
Molecular Structure Analysis
The molecular structure of 3-Chloro-2,6-difluorobenzaldehyde, like its analogs, is characterized by the presence of halogen atoms that influence its chemical and physical properties. Studies on similar compounds, such as 4-chloro-3-fluorobenzaldehyde, have used techniques like X-ray diffraction, FT-IR, and Raman spectroscopy to characterize their structures (C. Parlak et al., 2014). These analyses provide insights into the effects of halogenation on the molecular conformation and stability.
Chemical Reactions and Properties
Halogenated benzaldehydes participate in various chemical reactions, leveraging the reactivity of the aldehyde group and the influence of halogen atoms. For example, 2-Hydroxybenzaldehydes have been shown to undergo reactions with alkynes, alkenes, or allenes, facilitated by a rhodium catalyst system, producing 2-alkenoylphenols (Ken Kokubo et al., 1999). This demonstrates the versatility of halogenated benzaldehydes in synthetic chemistry.
Scientific Research Applications
Base-Catalyzed Cyclocondensation : 3-Chloro-2,6-difluorobenzaldehyde is used in the base-catalyzed cyclocondensation of 2,6-dihalobenzaldehydes, ethyl cyanoacetate, and thiourea to yield a mixture of cis- and trans-5,6-dihydro-2-thiouracil derivatives. These compounds are noted for their resistance to atmospheric oxidation even at high temperatures and are useful in various chemical syntheses (Al-Omar, Al-Obaid, El‐Brollosy, & El-Emam, 2010).
Synthesis : The compound has been synthesized from 2,6-dichlorobenzaldehyde and KF in tetramethylene sulfoxide. This synthetic procedure is optimized using a uniform design, indicating its critical role in various synthetic pathways (Wang Ya-lou, 2004).
Chromatography Analyses : It's used in the separation of chlorinated 4-hydroxybenzaldehydes on a capillary column, showing its importance in analytical chemistry and substance identification (Korhonen & Knuutinen, 1984).
Transformation to Benzaldehyde : It's involved in the transformation of 2,6-difluorotoluene to the corresponding benzaldehyde via benzyl chloride, indicating its utility in the preparation of various derivatives (Malykhin & Shteingarts, 1998).
Coordination Chemistry : It reacts with phosphino hydrazone to give compounds that rapidly react with labile ruthenium(II) complexes, indicating its role in the preparation of complex compounds with potential applications in catalysis and other areas (Perera & Shaw, 1995).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-chloro-2,6-difluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O/c8-5-1-2-6(9)4(3-11)7(5)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKZZEDGXXYRDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C=O)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353001 | |
Record name | 3-Chloro-2,6-difluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2,6-difluorobenzaldehyde | |
CAS RN |
190011-87-1 | |
Record name | 3-Chloro-2,6-difluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-2,6-difluorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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